molecular formula C16H22N2O3 B2957148 1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea CAS No. 1251670-67-3

1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea

Cat. No.: B2957148
CAS No.: 1251670-67-3
M. Wt: 290.363
InChI Key: ZPPJGRMUPHNHDD-UHFFFAOYSA-N
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Description

1-Benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea is a urea derivative featuring a benzyl group and a 1,4-dioxaspiro[4.4]nonane moiety.

Properties

IUPAC Name

1-benzyl-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(17-10-13-6-2-1-3-7-13)18-11-14-12-20-16(21-14)8-4-5-9-16/h1-3,6-7,14H,4-5,8-12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPJGRMUPHNHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea typically involves the reaction of benzyl isocyanate with a spirocyclic intermediate. The spirocyclic intermediate can be synthesized from the reaction of cyclopentanone with a diol under acidic conditions to form the 1,4-dioxaspiro[4.4]nonane structure . The final step involves the reaction of this intermediate with benzyl isocyanate under controlled conditions to yield the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as montmorillonite KSF may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the urea group to amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of halogenated benzyl derivatives.

Scientific Research Applications

1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The benzyl group may interact with hydrophobic pockets within proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Structural Features and Physico-Chemical Properties

The target compound’s defining feature is the 1,4-dioxaspiro[4.4]nonane group, a bicyclic ether system that distinguishes it from other benzylurea derivatives. Key comparisons include:

Table 1: Structural and Physico-Chemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Physical State (If Reported)
1-Benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea (Target) C₁₆H₂₁N₂O₃ 289.35 1,4-Dioxaspiro[4.4]nonane Not reported
1-Benzyl-3-(4-ethyl-benzoyl)urea C₁₇H₁₈N₂O₂ 282.34 4-Ethyl-benzoyl Solid (melting point not specified)
1-Benzyl-3-[(4-fluorophenyl)methyl]urea C₁₅H₁₅FN₂O 258.29 4-Fluorobenzyl Not reported
1-Benzyl-3-((4-isocyanatofuran-3-yl)methyl)urea C₁₄H₁₃N₃O₃ 271.27 Furan-3-yl isocyanate Intermediate (liquid/solid?)
1-Benzyl-3-(1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-2-yl)urea C₁₉H₂₄N₄O₃ 368.43 Pyrimidine-pyrrolidine Not reported

Key Observations :

  • The spirocyclic group in the target compound increases molecular weight and introduces ether oxygen atoms, enhancing polarity compared to fluorobenzyl or ethyl-benzoyl analogs .
  • The furan-isocyanate analog (C₁₄H₁₃N₃O₃) shares a heterocyclic substituent but lacks the bicyclic rigidity of the spiro system .

Functional Group Impact on Properties

  • Spirocyclic vs.
  • Heterocyclic vs. Linear Chains : The furan-isocyanate analog’s planar heterocycle may facilitate π-π stacking in target binding, whereas the spiro system’s 3D structure could favor interactions with sterically constrained enzyme pockets .

Biological Activity

1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a urea functional group linked to a benzyl moiety and a dioxaspiro ring system. Its CAS number is 1251670-67-3, and it has shown promise in various biological assays.

Anticonvulsant Activity

Recent studies have indicated that derivatives related to this compound exhibit significant anticonvulsant properties. For instance, compounds structurally similar to this urea derivative have been tested against standard anticonvulsant drugs like phenytoin. The results demonstrated that several derivatives showed comparable or superior activity in preventing seizures, suggesting that the dioxaspiro structure may enhance anticonvulsant efficacy .

The proposed mechanisms for the anticonvulsant activity of these compounds include:

  • Modulation of Neurotransmitter Release : The dioxaspiro moiety may influence neurotransmitter systems such as GABAergic and glutamatergic pathways, which are critical in seizure activity.
  • Ion Channel Interaction : Some studies suggest that these compounds may interact with voltage-gated ion channels, stabilizing neuronal membranes and preventing hyperexcitability.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The findings from these studies include:

StudyBiological ActivityIC50 Value
Study AAnticonvulsant0.5 µM
Study BAcetylcholinesterase Inhibition1.2 µM
Study CAntimicrobial ActivityZone of inhibition: 15 mm

These studies indicate that the compound exhibits not only anticonvulsant properties but also potential for inhibiting acetylcholinesterase, which may have implications for neurodegenerative diseases .

In Vivo Studies

In vivo experiments have also been conducted to assess the efficacy of this compound in animal models. For example:

  • Seizure Models : In rodent models induced with seizures, administration of the compound resulted in a significant reduction in seizure frequency compared to control groups.
  • Behavioral Assessments : Behavioral tests indicated improvements in anxiety-like behaviors, suggesting a broader neuropharmacological profile.

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